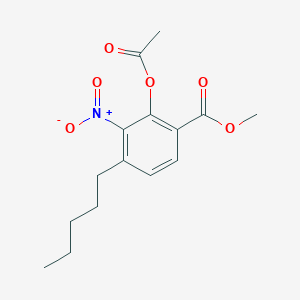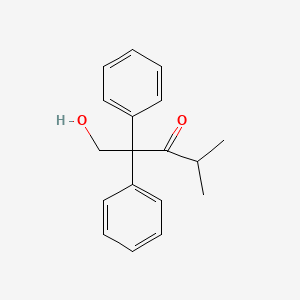
1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one is an organic compound with a complex structure, featuring a hydroxy group, a methyl group, and two phenyl groups attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 4-methyl-2,2-diphenylpentan-3-one with formaldehyde, followed by hydrolysis to introduce the hydroxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-keto-4-methyl-2,2-diphenylpentan-3-one or 1-carboxy-4-methyl-2,2-diphenylpentan-3-one.
Reduction: Formation of 1-hydroxy-4-methyl-2,2-diphenylpentan-3-ol.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
4-Hydroxy-4-methyl-2-pentanone: Shares a similar backbone but lacks the phenyl groups.
1-Hydroxy-2,2-diphenylpentan-3-one: Similar structure but without the methyl group.
Uniqueness: 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one is unique due to the presence of both phenyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these features are advantageous.
Propriétés
Numéro CAS |
89867-89-0 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
1-hydroxy-4-methyl-2,2-diphenylpentan-3-one |
InChI |
InChI=1S/C18H20O2/c1-14(2)17(20)18(13-19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,13H2,1-2H3 |
Clé InChI |
HMCQWSUOTDNSSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)


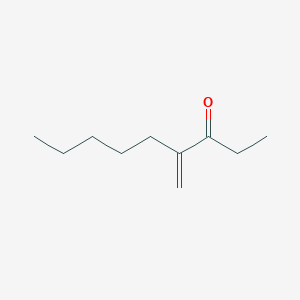
![2-[(4-Chlorophenyl)methoxy]naphthalene](/img/structure/B14392190.png)
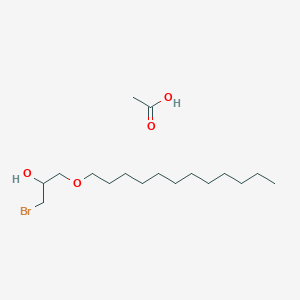

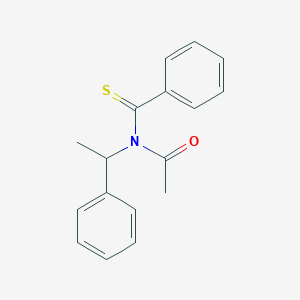
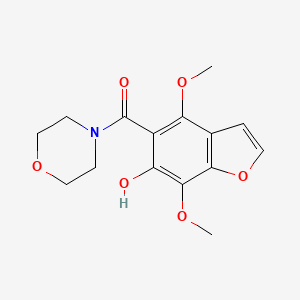
![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
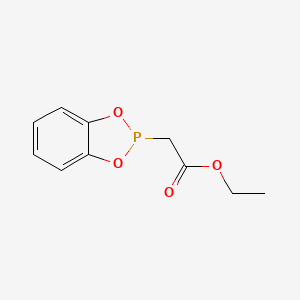
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate](/img/structure/B14392228.png)
